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Compound of Interest

2-Methyl[1,2,4]triazolo[1,5-a]
Compound Name:

[1,3,5]triazin-7-amine
CAS No.: 28610-00-6

Cat. No.: B1280574

Get Quote

Executive Summary

The 1,2,4-triazolo[1,5-a][1,3,5]triazine scaffold represents a critical class of "5-azapurine”
bioisosteres. Structurally mimicking the purine core of adenosine and guanosine, these
compounds exhibit exceptional in vitro potency, particularly as Adenosine Receptor (

) antagonists and kinase inhibitors.

However, a significant translational gap exists. While

values frequently reach the low nanomolar range in biochemical assays, in vivo efficacy is often
compromised by rapid metabolic clearance, poor aqueous solubility, and low oral bioavailability.
This guide objectively compares the performance metrics of these compounds, using the
reference standard ZM241385 as a primary case study to illustrate the pharmacokinetic
challenges inherent to this chemical series.

The Scaffold & Mechanism of Action[1]
Structural Basis (SAR)
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The 1,2,4-triazolo[1,5-a][1,3,5]triazine system is a rigid, nitrogen-rich bicycle. Its success as a
drug scaffold stems from its ability to participate in key hydrogen bonding networks within the
orthosteric binding pockets of purine-utilizing enzymes and receptors.

» Bioisosterism: It functions as a 5-azapurine, allowing it to competitively displace endogenous
adenosine.

o Key Substituents: Activity is often driven by aryl or heteroaryl substituents (e.g., furan,
phenol) at the C2 and N-linker positions, which lock the compound into the receptor's
hydrophobic cleft.

Primary Signaling Pathway: Receptor Antagonism

In the context of Parkinson’s disease and immuno-oncology, these compounds function
primarily by blocking the Adenosine

receptor. Under normal conditions, Adenosine activation of

increases intracellular cAMP, leading to immunosuppression or reduced motor signaling.
Antagonists reverse this effect.
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Figure 1:Mechanism of Action.[1][2][3][4][5][6][7] Triazolotriazine compounds competitively
inhibit the A2A receptor, preventing the Gs-protein mediated cascade that leads to
immunosuppression.

In Vitro Profiling: High Potency, High Selectivity

In controlled buffer systems, triazolotriazines display elite performance. The reference
compound ZM241385 is the industry standard for validating

selectivity.

Key Performance Metrics (ZM241385)

The following data summarizes the binding affinity (

or

) derived from radioligand binding assays using rat or human membrane preparations.

Affinity (
Receptor . Selectivity
Assay Type Ligand Used / .
Subtype Ratio
)
Adenosine - 9.0-9.5(nM
Displacement N/A (Target
p _NECA range) ( g )
Adenosine , >1,000-fold
Displacement ~5.7
P -R-PIA selective
Adenosine Functional cAMP ~7.0 Moderate
Adenosine Displacement ~3.8 Highly selective
P -AB-MECA : ghly

Interpretation: In vitro, the compound is a "super-binder." It fits the pocket with nanomolar
precision and ignores off-target subtypes (

). This profile typically triggers a "Go" decision for in vivo testing.
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The Translational Gap: In Vivo Reality

Despite the pristine in vitro profile, triazolotriazines frequently struggle in animal models due to

ADME (Absorption, Distribution, Metabolism, Excretion) failures.

Pharmacokinetic Failure Modes

o Metabolic Instability: The triazine ring and furan substituents are prone to rapid oxidative

metabolism by hepatic CYPs.

o Solubility: The planar, rigid aromatic structure leads to high crystal lattice energy and poor

aqueous solubility, limiting oral absorption.

o Clearance: Studies on ZM241385 in rats reveal rapid elimination via both hepatic and extra-

hepatic pathways.[7]

. - o ( el

In Vivo Outcome

Metric In Vitro Value Discrepancy Cause
(Rat IV/PO)
) ) Low free drug
High doses required o
Potency M concentration in
n (10-50 mg/kg)
plasma.
Stabilit Stable in buffer (24h) Rapid metabolic
abili able in buffer -
Y mins (IV) clearance.
) o First-pass metabolism
Bioavailability N/A Oral -
(Oral) + poor solubility.
Drug clears before
] 100% Receptor ) o ]
Efficacy Transient Activity sustained effect
Blockade
occurs.

Scientist's Note: This discrepancy highlights why ZM241385 remains a tool compound for in

vitro use rather than a clinical drug. Successful clinical candidates (like Istradefylline) often

utilize xanthine scaffolds or highly modified triazines to overcome these PK hurdles.
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Experimental Protocols

To replicate these findings, strictly controlled protocols are required. Below are the
standardized methods for assessing the in vitro/in vivo correlation.

Workflow Overview

Phase 1: In Vitro Phase 2: In Vivo

| ! !
: : !
i Synthesis Radioligand If Ki < 10nM Microsomal | | If T1/2 > 30min J [SNETS If F>20% Efficacy Model i
: 4 Binding (Ki) Stability : il (v vs PO) (e.g. Haloperidol-induced) :
1 I I 1

|

Click to download full resolution via product page

Figure 2:Screening Cascade. Note the "Stop/Go" criteria at the Microsomal Stability stage,
where most triazolotriazines fail.

Protocol A: Radioligand Binding Assay (In Vitro)
Objective: Determine affinity (

) for human
receptors.

» Membrane Prep: Transfect CHO cells with human

cDNA. Homogenize and centrifuge (40,000 x g) to isolate membranes. Resuspend in Tris-
HCI buffer (pH 7.4).

e Incubation:
o Mix 20

g membrane protein.

o Add Adenosine Deaminase (2 U/mL) to degrade endogenous adenosine.
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o Add Radioligand:

-ZM241385 (or
-CGS21680) at 2 nM.

o Add Test Compound: Serial dilution (

to
M).

o Equilibrium: Incubate for 90 min at 25°C.

« Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with
ice-cold buffer.

e Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to

using the Cheng-Prusoff equation.

Protocol B: Pharmacokinetics (In Vivo Rat)

Objective: Assess bioavailability and half-life to explain in vivo efficacy gaps.

Animals: Male Sprague-Dawley rats (n=3 per group), cannulated (jugular vein).

Dosing:
o Group A: IV Bolus (1 mg/kg) in 5% DMSO/PEG400.

o Group B: Oral Gavage (10 mg/kg) in 0.5% Methylcellulose.

Sampling: Collect blood at 5, 15, 30 min, 1, 2, 4, 8, 24 h post-dose.

Processing: Centrifuge for plasma. Precipitate proteins with acetonitrile containing internal
standard.
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e Quantification: LC-MS/MS analysis.

e Calculation: Determine

, and Bioavailability (

)

Conclusion

Triazolotriazine compounds are exceptionally potent in vitro tools for interrogating adenosine
receptors and specific kinases. Their rigid "5-azapurine" structure ensures high affinity and
selectivity. However, researchers must exercise caution when extrapolating these results to in
vivo models. The scaffold suffers from inherent metabolic liabilities and solubility issues that
often result in low oral bioavailability.

Recommendation: For in vivo studies, use ZM241385 only as a local injection or control, or
utilize structurally optimized analogs (e.g., with solubilizing piperazine tails) to ensure sufficient
plasma exposure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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